N-[2-(thiophene-2-carbonylamino)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
Overview
Description
N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) is a complex organic compound that features a benzothiazole core linked to two thiophene carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or acyl chlorides. The reaction is often catalyzed by iodine or other suitable catalysts in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions usually require mild temperatures and can be carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar core properties but lacking the thiophene carboxamide groups.
2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.
Thiophene-2-carboxamide: Shares the thiophene carboxamide moiety but lacks the benzothiazole core.
Uniqueness
N,N’-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) is unique due to its combination of benzothiazole and thiophene carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S3/c21-15(12-3-1-7-23-12)18-10-5-6-11-14(9-10)25-17(19-11)20-16(22)13-4-2-8-24-13/h1-9H,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNJIQESRTXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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